molecular formula C3H8O2P+ B097341 Ethyl methylphosphinate CAS No. 16391-07-4

Ethyl methylphosphinate

Cat. No.: B097341
CAS No.: 16391-07-4
M. Wt: 107.07 g/mol
InChI Key: AGWPTXYSXUNKLV-UHFFFAOYSA-N
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Description

Ethyl methylphosphinate, also known as methylphosphinic acid ethyl ester, is an organophosphorus compound with the molecular formula C3H9O2P. It is a colorless to light yellow liquid with an oil-like odor. This compound is relatively stable at room temperature but may decompose when heated or in contact with flame. It is soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons, but almost insoluble in water .

Mechanism of Action

Target of Action

Ethyl methylphosphinate is a phosphinate compound A related compound, methylphosphinate, is known to interact withacetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine.

Mode of Action

Phosphinate compounds are known to act as bioisosteric groups . Bioisosteres are substituents or groups having similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. They are used in drug design to modify the structure of lead compounds while maintaining similar biological activity.

Biochemical Pathways

Phosphinate compounds are known to be involved in various biochemical pathways . For instance, the methyl-D-erythritol 4-phosphate (MEP) pathway, responsible for the biosynthesis of many natural compounds, is known to involve phosphinate compounds .

Pharmacokinetics

The pharmacokinetic properties of phosphorothioates, a related group of compounds, have been studied . These studies could provide insights into the potential ADME properties of this compound.

Result of Action

Given its potential interaction with acetylcholinesterase , it may influence nerve function by modulating the breakdown of the neurotransmitter acetylcholine.

Preparation Methods

Ethyl methylphosphinate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows:

PCl3+3C2H5OHP(C2H5O)3+3HClPCl_3 + 3C_2H_5OH \rightarrow P(C_2H_5O)_3 + 3HCl PCl3​+3C2​H5​OH→P(C2​H5​O)3​+3HCl

The product, triethyl phosphite, is then reacted with methyl iodide to form this compound:

P(C2H5O)3+CH3I(C2H5O)2P(O)CH3+C2H5IP(C_2H_5O)_3 + CH_3I \rightarrow (C_2H_5O)_2P(O)CH_3 + C_2H_5I P(C2​H5​O)3​+CH3​I→(C2​H5​O)2​P(O)CH3​+C2​H5​I

The compound can be purified by extraction and distillation .

Chemical Reactions Analysis

Ethyl methylphosphinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Comparison with Similar Compounds

Ethyl methylphosphinate is similar to other organophosphorus compounds such as methylphosphonic acid and ethylphosphonic acid. its unique combination of ethyl and methyl groups provides distinct chemical properties and reactivity. For example, this compound is more soluble in organic solvents compared to methylphosphonic acid .

Similar Compounds

  • Methylphosphonic acid
  • Ethylphosphonic acid
  • Dimethylphosphinic acid

This compound stands out due to its specific applications in fire retardancy and its solubility profile .

Properties

IUPAC Name

ethoxy-methyl-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2P/c1-3-5-6(2)4/h3H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWPTXYSXUNKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936886
Record name Ethoxy(methyl)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16391-07-4
Record name Ethyl methylphosphinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxy(methyl)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl methanephosphinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of ethyl methylphosphinate in current research?

A1: this compound serves as a valuable reagent in synthesizing various organophosphorus compounds, particularly methylphosphinic acids. These acids are highly effective bioisosteres for carboxylic acids, offering potential applications in medicinal chemistry and drug development [, , ].

Q2: Can you describe a specific synthetic application of this compound?

A2: this compound is a key component in the synthesis of (sec-alkyl)methylphosphinic acids. This involves a tandem reaction sequence: first, an Abramov addition of this compound to a ketone, followed by a modified Barton-McCombie deoxygenation. This method shows promise due to its mild reaction conditions and high yields, even with sterically hindered ketones [, ].

Q3: Has this compound been used in the synthesis of any biologically relevant molecules?

A3: Yes, research demonstrates the use of this compound in synthesizing D,L-γ-hydroxyphosphinothricin (GHPPT) [, ]. This compound exhibits potent inhibitory activity against the enzyme glutamine synthetase, making it a subject of interest for potential herbicidal applications [].

Q4: Are there any challenges associated with using this compound in synthesis?

A4: One study highlighted the racemization of (+)-ethyl methylphosphinate during decomplexation from a molybdenum carbonyl complex at high temperatures (120°C) []. This suggests that reaction conditions should be carefully controlled to maintain stereochemical integrity when necessary.

Q5: Beyond the synthesis of methylphosphinic acids, are there other reported uses for this compound?

A5: this compound has been employed in the synthesis of aminomethylenediphosphinates []. These compounds have potential applications in various fields due to the presence of both phosphorus and nitrogen functionalities.

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